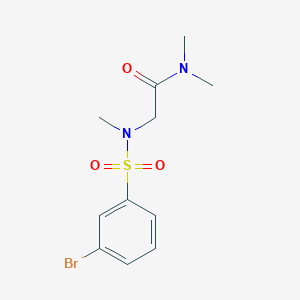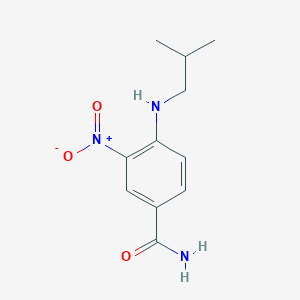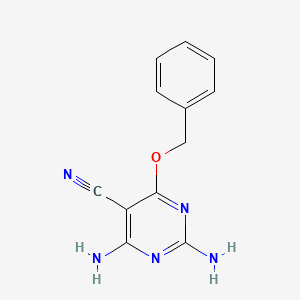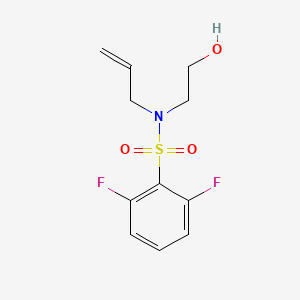
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxymethyl group at the 4th position on the chromen-2-one scaffold. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one typically involves the bromination of 4-(hydroxymethyl)-2H-chromen-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, acetonitrile)
Major Products Formed
Oxidation: 7-Bromo-4-(carboxymethyl)-2H-chromen-2-one
Reduction: 4-(hydroxymethyl)-2H-chromen-2-one
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-hydroxycoumarin: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
4-(Hydroxymethyl)-2H-chromen-2-one: Lacks the bromine atom at the 7th position.
7-Bromo-2H-chromen-2-one: Lacks the hydroxymethyl group at the 4th position.
Uniqueness
7-Bromo-4-(hydroxymethyl)-2H-chromen-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H7BrO3 |
|---|---|
Poids moléculaire |
255.06 g/mol |
Nom IUPAC |
7-bromo-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4,12H,5H2 |
Clé InChI |
KPDDTJJHWJGTBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=O)C=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B14906559.png)

![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)




![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)

![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)

![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)

